3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a piperazine ring, a benzimidazole core, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Pyridine Ring: The benzimidazole intermediate is then reacted with a pyridine derivative, often through a cyclization reaction.
Piperazine Substitution: The final step involves the substitution of the piperazine ring at the desired position, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl substituents, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups on the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrido[1,2-a]benzimidazoles in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, 3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the benzimidazole core are key structural features that enable binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylbutyl)-1-(4-methylpiperazin-1-yl)benzimidazole
- 3-Methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole
- 2-(3-Methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole
Uniqueness
Compared to similar compounds, 3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to the presence of the nitrile group at the 4-position. This functional group can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its bioactivity and making it a more versatile molecule for various applications.
Properties
IUPAC Name |
3-methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-16(2)9-10-18-17(3)19(15-24)22-25-20-7-5-6-8-21(20)28(22)23(18)27-13-11-26(4)12-14-27/h5-8,16H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDCHUJABWOXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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